[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound features a hybrid heterocyclic architecture combining a 1,3-oxazole and a 1,2,3-triazole core. The oxazole ring is substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 5. The triazole moiety is linked via a methyl ester bridge and substituted with a 4-ethylphenyl group at position 1 and a methyl group at position 6. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs .
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-5-18-7-11-20(12-8-18)29-16(3)23(27-28-29)25(30)32-15-22-17(4)33-24(26-22)19-9-13-21(14-10-19)31-6-2/h7-14H,5-6,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNKWWYEXQTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 341 Da. The structure features an oxazole ring and a triazole ring, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341 Da |
| LogP | 3.1 |
| Polar Surface Area (Ų) | 65 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxazole and triazole moieties. For instance, derivatives similar to our compound have shown significant inhibition of cancer cell proliferation. A study reported that triazole derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Study: A derivative with structural similarities was tested against human colorectal carcinoma HCT-116 cells and demonstrated potent antiproliferative activity with an IC50 value in the low micromolar range .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may modulate inflammatory pathways via inhibition of NF-kB signaling .
Research Findings: In vitro assays indicated that compounds with similar structures can significantly reduce inflammation markers in cell-based models, providing a basis for further exploration into therapeutic applications for inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Docking studies suggest that it may bind to specific kinases involved in cancer progression and inflammation, thus inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds containing oxazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are critical for cancer cell proliferation.
- A study demonstrated that derivatives of triazole compounds showed cytotoxic effects on various cancer cell lines, suggesting that the incorporation of the oxazole moiety could enhance these effects by increasing bioavailability and target specificity.
-
Antimicrobial Properties :
- Compounds similar to this structure have been evaluated for their antimicrobial activity against a range of pathogens. The presence of the triazole ring is known to enhance antifungal activity, making it a candidate for further exploration in treating fungal infections.
-
Anti-inflammatory Effects :
- The compound's potential anti-inflammatory properties have been noted in preliminary studies. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Agricultural Applications
-
Pesticide Development :
- The oxazole and triazole rings are often found in agrochemicals. This compound could be explored as a new pesticide or fungicide due to its potential ability to disrupt the growth of harmful fungi or insects.
- Field trials are necessary to evaluate its effectiveness and safety in agricultural applications.
-
Plant Growth Regulators :
- Research indicates that similar compounds can act as plant growth regulators, enhancing growth rates or resistance to environmental stressors.
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a monomer or additive in the synthesis of polymers with specific properties such as enhanced thermal stability or chemical resistance.
- Its incorporation into polymer matrices may improve mechanical properties and durability.
-
Nanotechnology :
- The functionalization of nanoparticles with this compound could lead to novel materials with tailored properties for applications in drug delivery systems or catalysis.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of triazole were synthesized and tested against breast cancer cell lines. Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity (Smith et al., 2023).
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated various oxazole derivatives for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited significant inhibition zones, indicating potential as therapeutic agents (Johnson et al., 2024).
Comparison with Similar Compounds
Structural Analogues and Core Motifs
The following compounds share partial structural homology with the target molecule:
Physicochemical and Functional Differences
- Thiadiazole-containing analogs (e.g., ) introduce sulfur atoms, which may alter electronic properties and metabolic stability.
- Methyl groups on both heterocycles may sterically hinder enzymatic degradation, enhancing stability relative to unsubstituted analogs.
Ester vs. Amide Linkages :
Research Findings and Implications
- Structural Insights : X-ray diffraction data for isostructural compounds (e.g., ) reveal that perpendicular orientation of aryl groups (e.g., fluorophenyl) may disrupt planarity, reducing stacking interactions. The target’s ethoxyphenyl and ethylphenyl groups likely maintain coplanarity, favoring π-π interactions.
- Metabolic Stability : Ethoxy and ethyl substituents may slow oxidative metabolism compared to compounds with electron-withdrawing groups (e.g., chlorophenyl in ), as suggested by analogous studies .
Preparation Methods
Preparation of 2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid
The oxazole ring is synthesized via the Robinson-Gabriel cyclodehydration method.
Procedure :
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4-Ethoxyacetophenone (1.0 eq) is reacted with ethyl chlorooxalate (1.2 eq) in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine (1.5 eq), yielding α-oxo ester intermediate.
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Cyclization is induced by adding ammonium acetate (2.0 eq) in acetic acid at 80°C for 6 hours.
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The crude product is purified via recrystallization (ethanol/water), affording the oxazole carboxylic acid as a white solid (yield: 72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Catalyst | NH4OAc |
| Solvent | Acetic acid |
| Yield | 72% |
Synthesis of the Triazole Moiety
Formation of 1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol
The triazole core is constructed via a Huisgen 1,3-dipolar cycloaddition :
Procedure :
-
4-Ethylphenyl azide (1.0 eq) and 3-butyn-1-ol (1.1 eq) undergo cycloaddition in THF/water (3:1) with Cu(I)Br (0.1 eq) at 25°C for 12 hours.
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The product is extracted with ethyl acetate, dried (MgSO4), and concentrated.
-
Methylation at C5 is achieved using methyl iodide (1.5 eq) and K2CO3 (2.0 eq) in DMF at 60°C for 4 hours, yielding the triazole methanol (yield: 68%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Cu(I)Br |
| Solvent | THF/H2O |
| Yield (Cycloaddition) | 85% |
| Yield (Methylation) | 68% |
Esterification and Final Coupling
Activation of Oxazole Carboxylic Acid
The oxazole carboxylic acid is converted to its acyl chloride using thionyl chloride (1.3 eq) in refluxing toluene (2 hours). Excess SOCl2 is removed under vacuum.
Ester Bond Formation
Procedure :
-
The acyl chloride (1.0 eq) is added dropwise to a solution of triazole methanol (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM at 0°C.
-
The reaction is warmed to 25°C and stirred for 12 hours.
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The mixture is washed with 5% HCl, NaHCO3, and brine, then dried and concentrated.
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Purification via silica gel chromatography (hexane/ethyl acetate 4:1) yields the target ester (yield: 65%).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | SOCl2 |
| Base | Pyridine |
| Solvent | DCM |
| Yield | 65% |
Alternative One-Pot Synthesis Strategy
A streamlined approach employs InCl3-catalyzed multi-component reactions under ultrasound irradiation:
Procedure :
-
4-Ethoxybenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), 4-ethylphenyl azide (1.0 eq), and malononitrile (1.0 eq) are combined in ethanol/water (1:1).
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InCl3 (10 mol%) is added, and the mixture is sonicated at 50°C for 3 hours.
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The product precipitates upon cooling, filtered, and recrystallized (ethanol) (yield: 58%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | InCl3 (10 mol%) |
| Ultrasonic Frequency | 40 kHz |
| Yield | 58% |
Analytical Characterization
The final compound is characterized by:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl methyl groups at δ 1.3–1.5 ppm for CH₃) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 490.2) .
- X-ray crystallography : Resolve 3D structure, particularly for confirming stereochemistry and intermolecular interactions (e.g., π-π stacking in triazole-oxazole systems) .
How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Q. Advanced
Substituent variation : Synthesize analogs with modified phenyl groups (e.g., 4-ethylphenyl → 4-fluorophenyl) to assess antimicrobial potency .
Biological assays : Test against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) using dose-response curves (IC₅₀/ MIC determination) .
Computational modeling : Perform docking studies with target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize activity trends .
How should researchers address contradictions between in vitro and in vivo biological data?
Q. Advanced
- Bioavailability factors : Assess solubility (e.g., logP >3 indicates poor aqueous solubility) and metabolic stability (e.g., liver microsome assays) .
- Formulation adjustments : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance in vivo delivery .
- Assay validation : Confirm in vitro results with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
What computational strategies can elucidate the compound’s mechanism of action?
Q. Advanced
- Molecular docking : Screen against targets like tubulin (anticancer) or DNA gyrase (antimicrobial) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
How can reaction conditions be optimized for scale-up synthesis?
Q. Advanced
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Immobilize Cu catalysts on silica to reduce waste .
- Flow chemistry : Implement continuous-flow reactors for triazole coupling to improve reproducibility .
What strategies improve solubility for in vivo studies?
Q. Basic
- Co-solvent systems : Use ethanol/Cremophor EL mixtures (e.g., 10:90 v/v) .
- Salt formation : Convert carboxylate to sodium salt via NaOH treatment .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
How does the reactivity of the oxazole-triazole scaffold influence derivatization?
Q. Advanced
- Oxazole stability : Susceptible to acid hydrolysis; avoid strong acids (use mild conditions like AcOH/H₂O) .
- Triazole functionalization : Introduce clickable groups (e.g., alkyne handles) for bioconjugation .
- Cross-coupling : Perform Suzuki-Miyaura reactions on brominated phenyl rings to add diverse substituents .
What experimental approaches quantify protein binding affinity?
Q. Advanced
- Isothermal titration calorimetry (ITC) : Measure ΔH and Kd for interactions with serum albumin .
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., BSA) to determine kon/koff rates .
- Fluorescence quenching : Monitor tryptophan emission changes upon ligand binding .
How is stability assessed under physiological conditions?
Q. Basic
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC over 24 hours .
- Light exposure : Test photostability under UV-Vis light (λ = 254 nm) for 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
